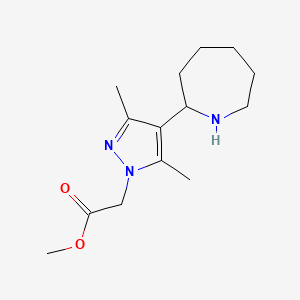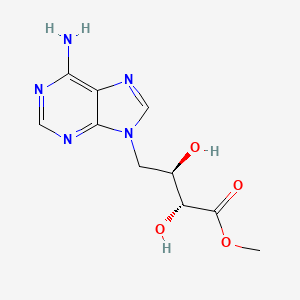![molecular formula C13H17ClN4 B11851942 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11851942.png)
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine is a chemical compound that belongs to the class of imidazopyridines This compound is characterized by the presence of a chloro-substituted imidazo[1,2-a]pyridine ring attached to a piperidin-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine typically involves the following steps:
-
Formation of the Imidazo[1,2-a]pyridine Ring: : The imidazo[1,2-a]pyridine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst.
-
Chlorination: : The synthesized imidazo[1,2-a]pyridine ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
-
Attachment of the Piperidin-4-amine Moiety: : The final step involves the nucleophilic substitution reaction between the chlorinated imidazo[1,2-a]pyridine and piperidin-4-amine. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
-
Substitution: : The chloro substituent on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, alkoxides, DMF, DMSO, and mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
-
Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
-
Industry: : The compound is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A compound with similar structural features but different functional groups, used as a fluorescent probe for monitoring pH changes.
(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl dimethylamine: Another related compound with potential biological activities.
Uniqueness
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine is unique due to its specific combination of the imidazo[1,2-a]pyridine ring and piperidin-4-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H17ClN4 |
|---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C13H17ClN4/c14-10-1-2-13-16-12(9-18(13)7-10)8-17-5-3-11(15)4-6-17/h1-2,7,9,11H,3-6,8,15H2 |
InChI Key |
DGZXEQYUHFTOED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile](/img/structure/B11851861.png)


![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)

![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11851893.png)
![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11851894.png)

![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11851907.png)





